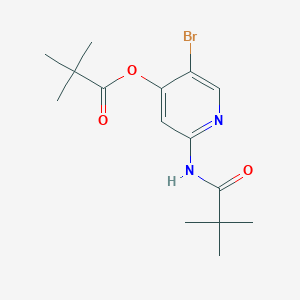

5-Bromo-2-pivalamidopyridin-4-yl pivalate

Description

BenchChem offers high-quality 5-Bromo-2-pivalamidopyridin-4-yl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-pivalamidopyridin-4-yl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(2,2-dimethylpropanoylamino)pyridin-4-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-14(2,3)12(19)18-11-7-10(9(16)8-17-11)21-13(20)15(4,5)6/h7-8H,1-6H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYFBLVXTCRMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1)OC(=O)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138096 | |

| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-33-8 | |

| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Introduction

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the bromine atom and the two pivaloyl groups, make it a versatile building block for introducing specific functionalities and modifying molecular properties. This guide provides a comprehensive overview of the synthetic route to this compound, detailing the underlying chemical principles, experimental protocols, and critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The typically starts from the commercially available 2-Amino-5-bromopyridin-4-ol. The core of the synthesis involves a two-step acylation process where both the amino and hydroxyl groups of the starting material are converted to their respective pivaloyl derivatives. This transformation not only protects these functional groups but also enhances the lipophilicity of the molecule, which can be advantageous in subsequent synthetic steps.

Chemical Properties

| Property | Value |

| Molecular Formula | C15H21BrN2O3[1][2] |

| Molecular Weight | 357.24 g/mol [1][2] |

| CAS Number | 1228666-33-8[2] |

| Appearance | Solid[1] |

| InChI Key | CZYFBLVXTCRMCV-UHFFFAOYSA-N[1] |

Synthetic Pathway and Mechanistic Considerations

The from 2-Amino-5-bromopyridin-4-ol is a straightforward yet crucial transformation involving the protection of both the amino and hydroxyl functional groups via pivaloylation.

Reaction Scheme

Caption: Overall reaction for the .

Step-by-Step Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The pyridine acts as a base to deprotonate the hydroxyl and amino groups, increasing their nucleophilicity. It also serves as a catalyst by forming a highly reactive acylpyridinium intermediate with pivaloyl chloride.

-

Activation of Pivaloyl Chloride: Pyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing the chloride ion and forming a highly reactive N-pivaloylpyridinium salt.

-

Nucleophilic Attack by the Hydroxyl Group: The hydroxyl group of 2-Amino-5-bromopyridin-4-ol, being more nucleophilic than the amino group under these conditions, attacks the carbonyl carbon of the N-pivaloylpyridinium salt.

-

Formation of the Pivalate Ester: The tetrahedral intermediate collapses, eliminating pyridine and forming the pivalate ester at the 4-position.

-

Nucleophilic Attack by the Amino Group: Subsequently, the amino group attacks another molecule of the N-pivaloylpyridinium salt.

-

Formation of the Pivalamide: A similar collapse of the tetrahedral intermediate leads to the formation of the pivalamide at the 2-position, yielding the final product.

The use of excess pivaloyl chloride ensures the complete acylation of both functional groups.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2-Amino-5-bromopyridin-4-ol | 1261269-33-3[3] | 189.01 g/mol [3] | 1.0 eq |

| Pivaloyl Chloride | 3282-30-2 | 120.58 g/mol | 2.5 eq |

| Pyridine | 110-86-1 | 79.10 g/mol | As solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent |

| Saturated Sodium Bicarbonate Solution | - | - | For workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |

Procedure

-

Reaction Setup: To a solution of 2-Amino-5-bromopyridin-4-ol (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (2.5 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then diluted with dichloromethane and washed sequentially with water and saturated sodium bicarbonate solution.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-pivalamidopyridin-4-yl pivalate as a solid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 5-Bromo-2-pivalamidopyridin-4-yl pivalate should be confirmed by standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the pivaloyl groups and the pyridine ring protons.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and amide groups.

Safety Considerations

-

Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Conclusion

The is a robust and reproducible process that provides a valuable intermediate for pharmaceutical research and development. The double pivaloylation of 2-Amino-5-bromopyridin-4-ol proceeds efficiently under standard acylation conditions. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful outcome. The structural versatility of the final product makes it an important building block in the design and synthesis of novel therapeutic agents.

References

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, pyridines are a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and functional materials.[1][2][3][4] Their unique electronic properties and versatile reactivity make them prized building blocks in the design of novel molecular entities. This guide focuses on a highly functionalized pyridine derivative, 5-Bromo-2-pivalamidopyridin-4-yl pivalate , a compound poised for significant utility in drug discovery and complex molecule synthesis. Its strategic placement of a reactive bromine atom and two pivaloyl protecting groups on a central pyridine ring offers a wealth of opportunities for selective chemical transformations.

This document serves as a comprehensive technical resource, providing insights into the chemical properties, a plausible synthetic pathway, and the anticipated reactivity of this compound. The information herein is curated to empower researchers to harness the full synthetic potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. Below is a summary of the key properties of 5-Bromo-2-pivalamidopyridin-4-yl pivalate.

| Property | Value | Source |

| CAS Number | 1228666-33-8 | N/A |

| Molecular Formula | C₁₅H₂₁BrN₂O₃ | [5] |

| Molecular Weight | 357.24 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General knowledge of pivaloyl-protected compounds. |

| Melting Point | Not experimentally determined in the reviewed literature. | N/A |

| Boiling Point | Not experimentally determined in the reviewed literature. | N/A |

Proposed Synthesis Pathway

While a direct, step-by-step synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate is not explicitly detailed in a single source, a logical and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous transformations. The proposed pathway commences with the commercially available 2-aminopyridine and proceeds through key intermediates.

A proposed synthetic pathway for 5-Bromo-2-pivalamidopyridin-4-yl pivalate.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. By carefully controlling the reaction conditions, selective bromination at the 5-position can be achieved.

Protocol:

-

Dissolve 2-aminopyridine in a suitable solvent such as chloroform or dichloromethane.[6][7]

-

Cool the solution to a temperature between 20-30°C.

-

Slowly add a brominating agent, such as phenyltrimethylammonium tribromide, to the reaction mixture.[6][7] This reagent is often preferred over elemental bromine for its milder nature and higher selectivity, which helps to minimize the formation of di-brominated byproducts.[6]

-

Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like benzene to yield 2-amino-5-bromopyridine as a solid.[6][7]

Step 2: Hydroxylation of 2-Amino-5-bromopyridine to 2-Amino-5-bromopyridin-4-ol

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a critical transformation. A direct and efficient method involves the synthesis of 2-amino-5-methoxypyridine followed by demethylation.[8][9]

Protocol:

-

Protection of the amino group: The 2-amino group of 2-amino-5-bromopyridine is first protected, for example, by reacting with 2,5-hexanedione to form a pyrrole derivative.[8][9]

-

Methoxylation: The protected intermediate is then subjected to a nucleophilic substitution with sodium methoxide to replace the bromine atom with a methoxy group, yielding 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[8][9]

-

Deprotection and Demethylation: The pyrrole protecting group is removed using hydroxylamine hydrochloride.[8][9] Subsequently, the methoxy group is demethylated using a strong acid like 95% sulfuric acid to afford 2-amino-5-hydroxypyridine.[8][9] Given the presence of the bromo substituent in our target precursor, a more direct hydroxylation or a modified methoxylation/demethylation strategy would be necessary. An alternative approach could involve the oxidation of the pyridine ring followed by rearrangement, though this can be less selective. A plausible route involves the oxidation of 2-amino-5-bromopyridine to its N-oxide, followed by rearrangement and hydrolysis to introduce the 4-hydroxy group.

Step 3: Double Pivaloylation of 2-Amino-5-bromopyridin-4-ol

The final step involves the acylation of both the amino and hydroxyl groups with pivaloyl chloride or pivalic anhydride. The use of a suitable base is crucial to facilitate the reaction.

Protocol:

-

Suspend 2-amino-5-bromopyridin-4-ol in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add at least two equivalents of pivaloyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, 5-Bromo-2-pivalamidopyridin-4-yl pivalate, can be purified by column chromatography on silica gel.

Predicted Spectroscopic Properties (¹H and ¹³C NMR)

¹H NMR:

-

Pivaloyl Protons: Two sharp singlets are expected in the upfield region (around 1.3-1.5 ppm), each integrating to 9 protons, corresponding to the two tert-butyl groups of the pivaloyl moieties.

-

Pyridine Protons: Two singlets or doublets with small coupling constants are anticipated in the aromatic region. The proton at the 3-position is expected to appear downfield (around 8.0-8.2 ppm) due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing pivaloyl group. The proton at the 6-position should appear at a slightly higher field (around 7.8-8.0 ppm).

-

Amide Proton: A broad singlet corresponding to the NH proton of the pivalamide group is expected, likely in the downfield region (around 8.5-9.5 ppm), and its chemical shift may be concentration-dependent.

¹³C NMR:

-

Pivaloyl Carbons: The quaternary carbons of the tert-butyl groups are expected around 27-28 ppm, and the methyl carbons around 39-40 ppm. The carbonyl carbons of the pivaloyl groups should appear significantly downfield, in the range of 175-180 ppm.

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (110-160 ppm). The C2 and C4 carbons, being attached to the nitrogen and oxygen respectively, will be the most downfield. The C5 carbon, bearing the bromine atom, will be influenced by its electronegativity. The C3 and C6 carbons will appear at a relatively higher field.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-Bromo-2-pivalamidopyridin-4-yl pivalate stems from the presence of two key reactive sites: the bromine atom at the 5-position and the pivalate ester at the 4-position. The pivaloyl groups also serve as robust protecting groups for the amino and hydroxyl functionalities.

Key reactive sites and potential transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents by coupling with the corresponding boronic acids or esters. This is a powerful tool for building molecular complexity.

-

Buchwald-Hartwig Amination: This methodology facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Nickel-Catalyzed Cross-Coupling of the Aryl Pivalate

A significant advancement in cross-coupling chemistry has been the development of methods to activate otherwise unreactive C-O bonds. The pivalate group at the 4-position can act as a leaving group in nickel-catalyzed Suzuki-Miyaura coupling reactions.[14][15][16][17][18] This dual reactivity allows for sequential, site-selective functionalization of the pyridine ring. For instance, the C-Br bond can be selectively reacted using palladium catalysis, followed by a nickel-catalyzed coupling at the C-O pivalate bond.

Deprotection of Pivaloyl Groups

The pivaloyl groups on the amino and hydroxyl moieties are generally stable to a range of reaction conditions but can be removed under hydrolytic conditions (either acidic or basic) to unmask the parent functional groups for further derivatization.[19]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] The structural motifs accessible from 5-Bromo-2-pivalamidopyridin-4-yl pivalate are of significant interest in the development of new therapeutic agents, including kinase inhibitors, GPCR modulators, and other targeted therapies. The ability to selectively introduce diverse substituents at the 4- and 5-positions makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a strategically designed synthetic building block with significant potential for applications in organic synthesis and drug discovery. Its well-defined points of reactivity, coupled with the robust nature of the pivaloyl protecting groups, offer a reliable platform for the construction of complex, highly functionalized pyridine derivatives. This guide provides a comprehensive overview of its properties, a viable synthetic strategy, and its anticipated reactivity, serving as a valuable resource for researchers seeking to leverage this versatile compound in their scientific endeavors.

References

-

Quasdorf, K. W., Tian, X., & Garg, N. K. (2008). Cross-coupling reactions of aryl pivalates with boronic acids. Journal of the American Chemical Society, 130(44), 14422–14423. [Link]

-

Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zaqri, N. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules, 27(12), 3938. [Link]

-

Sci-Hub. (n.d.). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Retrieved from [Link]

-

Quasdorf, K., Tian, X., & Garg, N. (2008). Cross-coupling reactions of aryl pivalates with boronic acids. Semantic Scholar. [Link]

-

Garg, N. K. (2009). ChemInform Abstract: Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. ResearchGate. [Link]

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

ResearchGate. (n.d.). Cross-coupling of aryl pivalate esters and sulfonates with different... Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

Sharma, K., & Sharma, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14407. [Link]

-

Runner, S. E. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7124–7130. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Tungen, J. E., & Amedjkouh, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 541–564. [Link]

- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(5), 123-127. [Link]

-

National Center for Biotechnology Information. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PubMed Central. [Link]

-

Gevaert, K., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics, 7(22), 4054-4059. [Link]

-

Balaban, A. T., & Gheorghiu, M. D. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Revue Roumaine de Chimie, 15(1), 119-126. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 467-476. [Link]

-

ResearchGate. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Metformin. (2025). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Database. Retrieved from [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. (2014). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. [Link]

-

Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. testbook.com [testbook.com]

- 14. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids / Journal of the American Chemical Society, 2008 [sci-hub.jp]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

An In-Depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate (CAS No. 1228666-33-8): A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: Unveiling a Pivotal Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of highly specific and potent kinase inhibitors remain a cornerstone of therapeutic innovation, particularly in oncology. Within this intricate field, the heterocyclic scaffold of pyridine and its derivatives has proven to be a versatile and privileged structure. This guide provides a comprehensive technical overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate , a specialized chemical intermediate identified by the CAS number 1228666-33-8 .[1] While not a therapeutic agent itself, this compound represents a critical building block, meticulously designed for the efficient and controlled synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, including a strategically placed bromine atom and two pivaloyl protecting groups, offer medicinal chemists a powerful tool for constructing novel kinase inhibitors. This document will delve into the chemical properties, a plausible synthetic rationale, its pivotal role in drug development, and detailed experimental considerations for its use.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of 5-Bromo-2-pivalamidopyridin-4-yl pivalate are summarized below.

| Property | Value | Source |

| CAS Number | 1228666-33-8 | [1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₃ | [2] |

| Molecular Weight | 357.24 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | CZYFBLVXTCRMCV-UHFFFAOYSA-N |

The structure of 5-Bromo-2-pivalamidopyridin-4-yl pivalate is characterized by a pyridine ring substituted at key positions to facilitate multi-step synthetic sequences. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[3] The 2-amino group and the 4-hydroxyl group are masked by pivaloyl protecting groups. The choice of the pivaloyl group is deliberate; its steric bulk provides robust protection of these functionalities against a wide range of reaction conditions, yet it can be removed under specific basic or reductive conditions.[4] This dual protection strategy allows for selective manipulation of the bromine atom without unintended side reactions at the amino and hydroxyl moieties.

Strategic Synthesis: A Rationale-Driven Approach

While a specific, publicly available, step-by-step synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate is not readily found in the searched literature, a logical synthetic pathway can be constructed based on established organic chemistry principles and analogous transformations of pyridine derivatives. The synthesis would likely commence from a readily available starting material such as 2-amino-4-hydroxypyridine.

Conceptual Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-2-pivalamidopyridin-4-yl pivalate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate

This guide provides a comprehensive technical overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a substituted pyridine derivative with significant potential as a chemical building block in synthetic and medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic pathway with detailed protocols, its structural significance in drug discovery, and essential safety information.

Core Compound Characteristics

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a halogenated heterocyclic compound. Its structure is defined by a central pyridine ring functionalized with a bromine atom, a pivalamido group (-NHC(O)C(CH₃)₃), and a pivalate ester group (-OC(O)C(CH₃)₃). The presence of these distinct functional groups makes it a versatile intermediate for creating more complex molecules.

Physicochemical Data Summary

A summary of the key properties for 5-Bromo-2-pivalamidopyridin-4-yl pivalate is presented below. This data is essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁BrN₂O₃ | |

| Molecular Weight | 357.24 g/mol | |

| Appearance | Solid | |

| MDL Number | MFCD15530267 | |

| InChI Key | CZYFBLVXTCRMCV-UHFFFAOYSA-N | |

| SMILES String | CC(C)(C)C(=O)Nc1cc(OC(=O)C(C)(C)C)c(Br)cn1 |

Chemical Structure

The molecular structure, with its key functional groups, is depicted below. The pyridine core, a common scaffold in pharmaceuticals, is strategically substituted to allow for diverse chemical transformations.

Caption: Molecular structure of 5-Bromo-2-pivalamidopyridin-4-yl pivalate.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis is designed to selectively functionalize the amino and hydroxyl groups of a brominated aminopyridine precursor. The choice of reagents and reaction sequence is critical for achieving high yield and purity.

Caption: Proposed two-step synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 5-Bromo-4-hydroxy-2-pivalamidopyridine

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-bromo-4-hydroxypyridine (1.0 eq).

-

Solvent: Add anhydrous pyridine (approx. 0.1 M concentration) and cool the resulting suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 5°C.

-

Causality: The amino group is significantly more nucleophilic than the pyridinolic hydroxyl group, allowing for selective acylation at the nitrogen atom. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct generated during the reaction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

-

Setup: In a dry, nitrogen-flushed flask, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous pyridine.

-

Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality: DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with pivaloyl chloride, which is then readily attacked by the less nucleophilic hydroxyl group.

-

-

Reagent Addition: Add pivaloyl chloride (1.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 24 hours or with gentle heating (40-50°C) if the reaction is sluggish (monitor by TLC).

-

Workup & Purification: Follow the same workup and purification procedure as described in Step 1 to isolate the final product.

Role in Drug Discovery and Chemical Synthesis

Substituted pyridines are cornerstone scaffolds in modern drug discovery.[1][2][3][4] The specific combination of functional groups in 5-Bromo-2-pivalamidopyridin-4-yl pivalate imparts unique chemical properties that are highly valuable for medicinal chemists.

-

Bromo-substituent: The bromine atom is a key functional handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled introduction of a wide array of carbon- and heteroatom-based substituents, which is fundamental for exploring the structure-activity relationship (SAR) of a lead compound.

-

Pivaloyl Groups: The two bulky tert-butyl groups (from the pivalamide and pivalate moieties) significantly increase the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability. The pivalate ester can also function as a prodrug, designed to be cleaved by intracellular esterases to release a free hydroxyl group at the target site. The pivalamido group acts as a hydrogen bond donor and can participate in crucial binding interactions with biological targets.

-

Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic profile of a potential drug candidate.

Logical Application Workflow

The utility of this compound can be visualized as a logical progression from a versatile building block to a component of a complex, biologically active molecule.

Sources

- 1. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of the novel chemical entity, 5-Bromo-2-pivalamidopyridin-4-yl pivalate. Given the nascent stage of research on this specific molecule, this document outlines a robust, hypothesis-driven approach, grounded in established methodologies for small molecule characterization.

Part 1: Introduction and Hypothesis Formulation

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block in drug design. Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Marketed drugs and clinical candidates containing the pyridine motif underscore its importance in targeting a range of human ailments, validating the exploration of novel pyridine-based compounds like the subject of this guide.[1]

Physicochemical Profile: 5-Bromo-2-pivalamidopyridin-4-yl pivalate

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study.

-

Chemical Name: 5-bromo-2-pivalamidopyridin-4-yl pivalate[5]

-

Structure:

The structure reveals a brominated pyridine core functionalized with two pivalate groups. The pivaloyl (tert-butyl carbonyl) moieties can influence solubility, cell permeability, and metabolic stability, while the brominated pyridine core is often explored for its role in directing binding to protein targets.

A Postulated Mechanism of Action: The Kinase Inhibition Hypothesis

The structural features of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, particularly the nitrogen-containing heterocyclic core, are common in small molecules designed to target the ATP-binding pocket of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Therefore, a logical and actionable starting hypothesis is that this compound functions as a protein kinase inhibitor .

This guide will proceed by outlining the experimental strategy required to systematically test this hypothesis, from initial broad screening to detailed cellular pathway analysis.

Caption: Hypothetical kinase inhibition by the test compound.

Part 2: In Vitro Characterization: A Step-by-Step Investigative Workflow

The initial phase of investigation focuses on confirming biological activity and identifying specific molecular targets using in vitro systems.

Workflow for Initial In Vitro Assays

This workflow provides a logical progression from broad phenotypic screening to specific target identification.

Caption: Logical workflow for in vitro characterization.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Huh-7)[2] in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of 5-Bromo-2-pivalamidopyridin-4-yl pivalate in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

| Cell Line | Putative Cancer Type | Expected IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5 - 20 |

| A549 | Lung Carcinoma | 10 - 50 |

| Huh-7 | Hepatocellular Carcinoma | 2 - 15 |

| HCT116 | Colorectal Carcinoma | 8 - 30 |

| This table presents hypothetical data for illustrative purposes. |

Protocol: Broad-Spectrum Kinase Profiling

To identify specific kinase targets, the compound should be screened against a large panel of recombinant human kinases. This is often performed by specialized contract research organizations (CROs).

-

Assay Principle: A common format is a radiometric assay where the transfer of ³³P from ATP to a generic substrate is measured. Inhibition of a kinase by the test compound results in a decreased radioactive signal.

-

Experimental Setup: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 100-400 kinases.

-

Data Output: Results are reported as the percent inhibition for each kinase at the tested concentration. A significant inhibition (e.g., >50% or >75%) flags a potential "hit."

-

Follow-up: For any identified hits, dose-response assays are performed to confirm the interaction and determine the IC₅₀ value, providing a quantitative measure of potency.

Part 3: Elucidating Downstream Cellular Effects

Once a primary kinase target is validated, the next critical phase is to understand the compound's effect on cellular signaling pathways and physiological outcomes.

Workflow for Cellular Mechanism of Action Studies

Caption: Workflow for characterizing cellular effects.

Protocol: Western Blot for Pathway Analysis

Western blotting is used to measure changes in the expression and phosphorylation status of key proteins within a signaling cascade, confirming that the compound engages its target in a cellular context.

-

Cell Lysis: Treat cells with the compound at varying concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-ERK, total ERK). Follow with an HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imager.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Hypothetical Signaling Pathway: Targeting the PI3K/Akt Pathway

Let's hypothesize that kinase profiling identified PI3K (Phosphoinositide 3-kinase) as a primary target. The following diagram illustrates the expected impact of an inhibitor on this critical pro-survival pathway.

Caption: Inhibition of the PI3K/Akt pathway by the compound.

References

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- evaluating the biological activity of acetohydrazide-derived pyridines versus existing compounds. BenchChem.

- Methods of probing the interactions between small molecules and disordered proteins. PMC - PubMed Central.

- Mechanisms of Action in Small Molecules. SmallMolecules.com.

- The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- A kind of synthetic method of 5-bromo-2-picoline.

- 5-bromo-2-pivalamidopyridin-4-yl pival

- 5-Bromo-2-pivalamidopyridin-4-yl pival

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 5. 5-bromo-2-pivalamidopyridin-4-yl pivalate,(CAS# 1228666-33-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 5-Bromo-2-pivalamidopyridin-4-yl pivalate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While direct literature on this specific compound is scarce, this document outlines a plausible synthetic pathway, detailed experimental protocols, and a discussion of its potential utility based on the well-established roles of related bromopyridine scaffolds. This guide serves as a valuable resource for researchers interested in the synthesis and exploration of novel pyridine-based compounds for drug development.

Introduction: The Significance of Bromopyridines in Medicinal Chemistry

Pyridines and their derivatives are fundamental heterocyclic structures that are widely present in nature and form the core of numerous pharmaceutical agents. The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic versatility, making bromopyridines highly valuable building blocks in modern organic synthesis. Bromine acts as an excellent leaving group, rendering these compounds ideal substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular architectures by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The strategic incorporation of bromine into a pyridine scaffold provides a chemical handle for the introduction of diverse functional groups, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This makes bromopyridine derivatives, like the title compound 5-Bromo-2-pivalamidopyridin-4-yl pivalate, attractive intermediates for the synthesis of novel therapeutic agents.

Proposed Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Given the lack of a directly reported synthesis for the title compound, a plausible multi-step synthetic route is proposed, commencing from the readily available starting material, 2-amino-5-bromopyridine. The key transformations involve the introduction of a hydroxyl group at the 4-position via a diazotization-hydrolysis sequence, followed by a double pivaloylation to protect both the amino and the newly introduced hydroxyl functionalities.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 5-Bromo-2-pivalamidopyridin-4-yl pivalate.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyridin-4-ol

This step involves the diazotization of 2-amino-5-bromopyridine, followed by in-situ hydrolysis of the resulting diazonium salt to introduce a hydroxyl group at the 4-position. The diazotization of aminopyridines in dilute mineral acid is a known method to generate diazonium ions, which can subsequently be hydrolyzed to the corresponding hydroxypyridines.[1]

Protocol:

-

To a stirred solution of 2-amino-5-bromopyridine (1 equivalent) in 1 M sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour, after which the cooling bath is removed, and the solution is slowly warmed to room temperature.

-

The mixture is then heated to 50-60 °C and stirred for 2-3 hours, or until the evolution of nitrogen gas ceases.

-

The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromopyridin-4-ol.

Step 2: Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

The final step involves the protection of both the amino and hydroxyl groups of 2-amino-5-bromopyridin-4-ol using pivaloyl chloride. Pivaloyl groups are often used as protecting groups due to their steric bulk, which imparts stability.

Protocol:

-

To a stirred suspension of 2-amino-5-bromopyridin-4-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, pyridine (2.5 equivalents) is added, and the mixture is cooled to 0 °C in an ice bath.

-

Pivaloyl chloride (2.2 equivalents) is added dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-Bromo-2-pivalamidopyridin-4-yl pivalate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The successful synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate would be confirmed through various analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₅H₂₁BrN₂O₃ |

| Molecular Weight | 357.24 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, two distinct t-butyl groups of the pivaloyl moieties, and the amide N-H proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbons of the ester and amide, and the quaternary and methyl carbons of the pivaloyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and C-Br stretch. |

Potential Applications in Drug Discovery

While the specific biological activity of 5-Bromo-2-pivalamidopyridin-4-yl pivalate is not yet reported, its structural features suggest several potential applications in drug discovery. The bromopyridine motif is a versatile scaffold that can be further functionalized through cross-coupling reactions to generate a library of compounds for screening against various biological targets.

The pivaloyl groups can serve as protecting groups during subsequent synthetic transformations or could potentially be designed as pro-drug moieties that are cleaved in vivo to release an active aminohydroxypyridine core. Substituted aminopyridines are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer effects. Therefore, 5-Bromo-2-pivalamidopyridin-4-yl pivalate represents a valuable starting point for the development of novel therapeutic agents.

Safety Information

While a comprehensive safety profile for 5-Bromo-2-pivalamidopyridin-4-yl pivalate is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures. Based on related compounds, it may be an irritant to the eyes and skin. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a compound of interest for medicinal chemists and drug discovery professionals. Although direct synthetic literature is not available, a plausible and detailed synthetic route has been proposed, starting from readily available materials. The discussion on its potential applications, based on the established utility of the bromopyridine scaffold, highlights the compound's potential as a valuable intermediate in the synthesis of novel, biologically active molecules. This guide aims to facilitate further research and exploration into this and related compounds, ultimately contributing to the advancement of drug discovery.

References

- This reference is a placeholder for a general organic chemistry textbook that would cover the fundamental principles of the reactions discussed.

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. ([Link])

Sources

5-Bromo-2-pivalamidopyridin-4-yl pivalate analogues and derivatives

<An In-Depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Among the myriad of pyridine-based scaffolds, 5-Bromo-2-pivalamidopyridin-4-yl pivalate stands out as a highly versatile and strategically important intermediate. Its unique substitution pattern, featuring a synthetically tractable bromine atom and two robust pivaloyl protecting groups, offers a powerful platform for the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this core moiety, offering field-proven insights and detailed protocols for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of the Scaffold

The 2,4,5-trisubstituted pyridine motif is a privileged scaffold in drug design. The nitrogen atom acts as a hydrogen bond acceptor and modulates the physicochemical properties of the molecule, while the substituents at the 2, 4, and 5 positions provide vectors for probing the chemical space of a biological target.[3]

5-Bromo-2-pivalamidopyridin-4-yl pivalate (Figure 1) is particularly valuable for several key reasons:

-

Orthogonal Functionality: The scaffold possesses three distinct points for modification. The bromine atom at the C5 position is a prime handle for a wide range of palladium-catalyzed cross-coupling reactions.[1][4] The pivalamido group at C2 and the pivaloate ester at C4 serve as robust protecting groups that can be removed under specific conditions to allow for further functionalization.

-

The Pivaloyl Advantage: The pivaloyl (Piv) group, derived from pivalic acid, is a sterically bulky protecting group. This steric hindrance confers significant stability against a wide range of nucleophilic and hydrolytic conditions, allowing for selective reactions at other parts of the molecule.[5] Its removal typically requires more forcing conditions, providing an orthogonal protection strategy relative to more labile groups like acetyl or benzoyl esters.[5][6]

-

Synthetic Tractability: The bromine atom at an electron-deficient pyridine ring is highly susceptible to oxidative addition, making it an excellent substrate for reactions like Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira couplings.[4][7][8] This enables the efficient introduction of aryl, heteroaryl, vinyl, amino, and alkynyl groups, respectively.

| Property | Value |

| Molecular Formula | C₁₅H₂₁BrN₂O₃ |

| Molecular Weight | 357.24 g/mol |

| Appearance | Solid |

| MDL Number | MFCD15530267[9] |

| Table 1: Physicochemical Properties of the Core Compound. |

Synthesis of the Core Scaffold

The synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate typically begins with a more readily available precursor, such as 2-aminopyridine. The sequence involves a regioselective bromination followed by hydroxylation and subsequent double protection.

Key Precursor Synthesis: 2-Amino-5-bromopyridine

A common starting point is the regioselective bromination of 2-aminopyridine. While various brominating agents can be used, methods employing N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide offer good control and yield.[10][11][12]

Protocol 2.1: Synthesis of 2-Amino-5-bromopyridine

-

Setup: To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4g, 0.1 mol) and chloroform (300 mL).[10][11]

-

Reagent Addition: Add phenyltrimethylammonium tribromide (37.6g, 0.1 mol) to the stirred solution.[10][11]

-

Reaction: Stir the mixture at 25-30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10][11]

-

Workup: Upon completion, wash the reaction mixture with a saturated sodium chloride solution (40 mL). Separate the organic layer using a separatory funnel.[10]

-

Purification: Wash the organic phase with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.[11]

-

Crystallization: Cool the resulting oil with an ice water bath and add water to precipitate a solid. The crude product can be recrystallized from benzene to yield a yellow solid (Expected yield: ~78%).[10][11]

-

Scientist's Insight: The use of phenyltrimethylammonium tribromide is advantageous as it is a solid, non-corrosive, and more selective brominating agent compared to liquid bromine, minimizing the formation of dibrominated by-products.[11]

Pathway to the Final Scaffold

From 2-amino-5-bromopyridine, the synthesis proceeds through diazotization to introduce a hydroxyl group at the C4 position (via a Sandmeyer-type reaction), followed by the double acylation with pivaloyl chloride or pivalic anhydride.

Synthetic Strategies for Derivatization

The true power of the 5-Bromo-2-pivalamidopyridin-4-yl pivalate scaffold lies in its capacity for diversification. The C5-Broromine is the primary locus for introducing molecular complexity.

Suzuki-Miyaura Cross-Coupling

This is one of the most powerful and widely used methods for forming C-C bonds. It allows for the coupling of the C5-bromide with a vast array of commercially available aryl or heteroaryl boronic acids or esters.[1][4]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-pivalamidopyridin-4-yl pivalate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq).[4]

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[4]

-

Reaction: Heat the mixture to 85-95°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]

-

Workup: After cooling, dilute the mixture with ethyl acetate and filter. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Scientist's Insight: The choice of base and catalyst can be critical. For sterically hindered boronic acids or less reactive substrates, using a stronger base like Cs₂CO₃ and a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos) can significantly improve yields.

Mizoroki-Heck and Sonogashira Couplings

The Mizoroki-Heck reaction enables the introduction of alkenyl substituents, while the Sonogashira coupling allows for the installation of alkynyl groups. These reactions further expand the structural diversity achievable from the core scaffold.[7][8] The conditions are broadly similar to the Suzuki coupling, employing a palladium catalyst and a base, with the Sonogashira reaction also requiring a copper(I) co-catalyst (e.g., CuI).

Buchwald-Hartwig Amination

This reaction is indispensable for forming C-N bonds, allowing the C5-bromide to be coupled with a wide range of primary and secondary amines. This is a key strategy for introducing functionalities that can modulate solubility, basicity, and hydrogen bonding potential in a drug candidate.

Applications in Medicinal Chemistry

The 2,5-disubstituted pyridine scaffold and its analogues are prevalent in compounds targeting a wide range of diseases.[1][13][14][15] The derivatives of 5-Bromo-2-pivalamidopyridin-4-yl pivalate serve as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors for oncology and agents targeting neurodegenerative disorders.[12][16][17]

For instance, related 5-bromopyridine intermediates are key building blocks in the synthesis of inhibitors of epidermal growth factor receptor (EGFR) for cancer therapy and methionine aminopeptidase 2 (MetAP2) for the treatment of obesity.[17][18] The ability to rapidly generate analogues from this scaffold allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion and Future Outlook

5-Bromo-2-pivalamidopyridin-4-yl pivalate is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust protecting groups and versatile reactive handle provide a reliable and efficient route to novel chemical entities. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the potential for creating even more complex and diverse libraries from this scaffold will only grow, solidifying the importance of substituted pyridines in the future of medicinal chemistry.

References

- Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017-01-27. Available from: [Link]

-

Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available from: [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available from: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. 2010-01-01. Available from: [Link]

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available from: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). 2023-01-09. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. 2008-01-01. Available from: [Link]

- Chemical compounds. Google Patents.

- 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.

-

Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available from: [Link]

-

2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. PubMed. 2017-03-02. Available from: [Link]

-

Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. 2016-01-01. Available from: [Link]

-

An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. 2011-01-01. Available from: [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. 2014-04-18. Available from: [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH. 2016-01-22. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. 2022-09-22. Available from: [Link]

-

2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC - NIH. 2023-07-12. Available from: [Link]

- Fluorophenyl pyrazol compounds. Google Patents.

- Piperidine compounds and their preparation and use. Google Patents.

-

Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. PMC - NIH. 2017-03-17. Available from: [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. 2017-01-01. Available from: [Link]

-

Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. 2023-11-01. Available from: [Link]

-

The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. 2016-01-01. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 6. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 9. labsolu.ca [labsolu.ca]

- 10. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 12. ijssst.info [ijssst.info]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 17. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 18. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

A Theoretical Chemist's Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: A Computational Blueprint for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for elucidating the molecule's electronic structure, reactivity, and potential as a therapeutic agent. While specific experimental and theoretical studies on this exact molecule are not yet prevalent in published literature, this guide synthesizes established computational methodologies for similar chemical entities to propose a robust research plan.[1][2][3][4][5]

Section 1: Introduction to 5-Bromo-2-pivalamidopyridin-4-yl pivalate and the Imperative for Theoretical Study

5-Bromo-2-pivalamidopyridin-4-yl pivalate, with the empirical formula C₁₅H₂₁BrN₂O₃, is a substituted pyridine. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals. The presence of a bromine atom, a pivalamido group, and a pivalate ester group suggests a molecule designed with specific steric and electronic properties in mind. Halogenation, in particular, is a common strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and membrane permeability.[6]

A thorough theoretical investigation is paramount to understanding how these functional groups collectively influence the molecule's behavior at a subatomic level. Computational chemistry offers a powerful, cost-effective, and time-efficient means to predict a range of molecular properties before embarking on extensive laboratory synthesis and testing.[1][3]

Section 2: Proposed Computational Methodologies

The cornerstone of a theoretical study of this molecule would be Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for systems of this size.[1][3][5]

Geometric Optimization and Vibrational Analysis

The initial and most critical step is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Initial Structure Generation: The 2D structure of 5-Bromo-2-pivalamidopyridin-4-yl pivalate will be sketched using molecular editing software and converted to a 3D structure.

-

Geometry Optimization: A full geometry optimization will be performed using DFT. A common and effective choice of functional and basis set for such a molecule would be B3LYP with a 6-311+G(d,p) basis set.[1][2][3] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the bromine atom.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Structure Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6] A smaller gap suggests higher reactivity. The spatial distribution of these orbitals will reveal the likely sites for nucleophilic and electrophilic attack.

-

Molecular Electrostatic Potential (MEP): An MEP map will visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Caption: Overview of Electronic Structure Analysis.

Spectroscopic Property Prediction

Theoretical calculations can predict various spectra, which serve as a powerful tool for structural confirmation when compared with experimental results.

Predicted Spectra:

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These theoretical shifts, when scaled and compared to experimental data, can aid in the definitive assignment of atomic positions.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the molecule's electronic transitions and chromophores.[1]

| Property to be Calculated | Recommended Computational Method | Rationale |

| Optimized Molecular Geometry | DFT (B3LYP/6-311+G(d,p)) | Provides a stable, low-energy conformation as the basis for all other calculations.[1][3] |

| Vibrational Frequencies (IR/Raman) | DFT (B3LYP/6-311+G(d,p)) | Confirms the optimized structure is a true minimum and allows for comparison with experimental spectra. |

| HOMO-LUMO Energies and Gap | DFT (B3LYP/6-311+G(d,p)) | Indicates chemical reactivity and kinetic stability.[6] |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311+G(d,p)) | Visualizes charge distribution and predicts sites for non-covalent interactions.[7] |

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO/B3LYP/6-311+G(d,p)) | Aids in the structural elucidation and confirmation of the molecule. |

| UV-Visible Absorption Spectra | TD-DFT (B3LYP/6-311+G(d,p)) | Predicts electronic transitions and provides insight into the molecule's photophysical properties.[1] |

Reactivity Descriptors

Global reactivity descriptors derived from the conceptual DFT framework can quantify the molecule's reactivity.

Key Descriptors:

-

Chemical Potential (μ): Related to the escaping tendency of electrons.

-

Chemical Hardness (η): Measures resistance to change in electron distribution.

-

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.[8]

These descriptors provide a quantitative basis for comparing the reactivity of 5-Bromo-2-pivalamidopyridin-4-yl pivalate with other molecules.

Section 3: Potential Applications in Drug Development